![molecular formula C18H22N2O4S2 B2577072 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 946215-16-3](/img/structure/B2577072.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Ghorab et al. (2017) reported on the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, demonstrating significant activity against Mycobacterium tuberculosis. This highlights the compound's potential use in antimicrobial research and development (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Antioxidant Applications
Habib, Hassan, and El‐Mekabaty (2014) explored the synthesis of new quinazolones as antioxidants for lubricating oils, indicating the potential of these compounds in industrial applications to enhance the quality and longevity of lubricants (Habib, Hassan, & El‐Mekabaty, 2014).
Enzyme Inhibition for Therapeutic Applications
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides by Hashimoto et al. (2002) demonstrated their efficacy as selective cyclooxygenase-2 inhibitors, which has implications for the development of anti-inflammatory and cancer therapies (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Potential in Anticancer Research
Patel and Dhameliya (2010) investigated compounds with potential anticancer activities, suggesting the utility of sulfonamide derivatives in the search for new cancer treatments (Patel & Dhameliya, 2010).
Antibacterial and Lipoxygenase Inhibition
Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring, showing promising antibacterial potential and lipoxygenase inhibition. This suggests their possible therapeutic applications in treating inflammatory conditions (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & SHAH, 2017).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-10-15(3)18(11-14(13)2)26(23,24)19-16-6-4-7-17(12-16)20-8-5-9-25(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNFKJCUCGCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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